2-Bromo-1-(isoquinolin-1-yl)ethan-1-one
CAS No.: 894854-73-0
Cat. No.: VC2557235
Molecular Formula: C11H8BrNO
Molecular Weight: 250.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 894854-73-0 |
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Molecular Formula | C11H8BrNO |
Molecular Weight | 250.09 g/mol |
IUPAC Name | 2-bromo-1-isoquinolin-1-ylethanone |
Standard InChI | InChI=1S/C11H8BrNO/c12-7-10(14)11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2 |
Standard InChI Key | NANYLNYMOOKXSH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CN=C2C(=O)CBr |
Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2C(=O)CBr |
Introduction
Structural Information
Molecular Formula and Identifiers
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one has the molecular formula C11H8BrNO, indicating the presence of 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom . The compound can be uniquely identified using various chemical notation systems.
The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is C1=CC=C2C(=C1)C=CN=C2C(=O)CBr, which encodes the two-dimensional structure of the molecule and highlights the connectivity between atoms .
For more comprehensive structural identification, the InChI (International Chemical Identifier) is provided as InChI=1S/C11H8BrNO/c12-7-10(14)11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2 . The corresponding InChIKey, a condensed form of the InChI used for database searches, is NANYLNYMOOKXSH-UHFFFAOYSA-N .
Structural Representations
The structure of 2-bromo-1-(isoquinolin-1-yl)ethan-1-one features an isoquinoline ring system with an ethanone group attached at position 1. The alpha carbon of the ethanone group is substituted with a bromine atom, creating a reactive center for potential chemical transformations.
In two dimensions, the compound can be represented as a planar structure with the isoquinoline core maintaining its aromatic character. The ethanone group extends from the isoquinoline ring, with the bromine atom positioned at the terminal carbon.
Physical and Chemical Properties
Molecular Weight and Basic Properties
The molecular weight of 2-bromo-1-(isoquinolin-1-yl)ethan-1-one can be calculated based on its molecular formula C11H8BrNO. The compound is characterized by its heterocyclic aromatic structure, with the isoquinoline ring system providing aromatic character and the bromoethanone group contributing to its reactivity.
Predicted Collision Cross Section
The predicted collision cross section (CCS) provides valuable information about the three-dimensional structure and conformational properties of the molecule. For 2-bromo-1-(isoquinolin-1-yl)ethan-1-one, CCS values have been predicted for various adduct forms, as shown in Table 1 .
Table 1: Predicted Collision Cross Section for Different Adducts of 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 249.98621 | 142.5 |
[M+Na]+ | 271.96815 | 147.6 |
[M+NH4]+ | 267.01275 | 148.0 |
[M+K]+ | 287.94209 | 146.5 |
[M-H]- | 247.97165 | 143.6 |
[M+Na-2H]- | 269.95360 | 147.3 |
[M]+ | 248.97838 | 142.4 |
[M]- | 248.97948 | 142.4 |
These CCS values are particularly useful in analytical chemistry applications, including ion mobility spectrometry (IMS) and mass spectrometry (MS). The data indicates that different adduct forms have varying cross-sectional areas, with the [M+NH4]+ adduct showing the largest CCS value at 148.0 Ų, while the [M]+ and [M]- forms have the smallest values at approximately 142.4 Ų .
The variation in CCS values across different adduct forms provides insights into how the molecule's three-dimensional structure changes upon interaction with different ions, which can be valuable information for method development in analytical applications and structural characterization.
Chemical Reactivity
The chemical reactivity of 2-bromo-1-(isoquinolin-1-yl)ethan-1-one is largely determined by its functional groups. The compound possesses several reactive sites:
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The bromine-substituted methylene group is particularly reactive toward nucleophilic substitution reactions, where the bromine acts as a leaving group. This allows for the introduction of various nucleophiles at this position.
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The carbonyl group can participate in typical ketone reactions, including:
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Nucleophilic addition reactions
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Reduction to alcohols
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Oxidation to carboxylic acid derivatives
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Condensation reactions with amines, hydrazines, or other nucleophiles
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The isoquinoline ring system, while more stable due to its aromatic character, can potentially undergo electrophilic aromatic substitution reactions under appropriate conditions.
The combination of these reactive sites makes 2-bromo-1-(isoquinolin-1-yl)ethan-1-one a versatile building block in organic synthesis, allowing for selective modifications and the creation of more complex molecular structures.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-bromo-1-(isoquinolin-1-yl)ethan-1-one typically involves the bromination of the corresponding non-brominated precursor, 1-(isoquinolin-1-yl)ethan-1-one. This transformation is generally achieved through electrophilic bromination, targeting the alpha position of the ketone.
Several general approaches can be considered for this synthesis:
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Direct bromination using molecular bromine (Br2) in an appropriate solvent
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Bromination using N-bromosuccinimide (NBS) as a milder brominating agent
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Copper-catalyzed bromination methods for more selective transformations
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Generation of the enolate or enol form of the ketone followed by reaction with a brominating agent
The choice of method depends on the desired selectivity, scale of the reaction, and availability of reagents.
Reaction Conditions and Considerations
The bromination reaction typically requires specific conditions to achieve selective alpha-bromination while minimizing side reactions. Key considerations include:
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Solvent selection: Appropriate solvents might include acetic acid, chloroform, or dichloromethane, depending on the brominating agent used.
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Temperature control: The reaction often proceeds at room temperature or slightly elevated temperatures, with cooling sometimes necessary during the addition of brominating agents to control exothermic reactions.
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Light conditions: Some bromination reactions are sensitive to light, which can promote radical pathways that may lead to undesired products.
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Acid catalysis: In some cases, acidic conditions may facilitate the formation of the enol tautomer of the ketone, directing bromination to the alpha position.
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Purification strategies: Column chromatography or recrystallization techniques may be necessary to isolate the pure 2-bromo-1-(isoquinolin-1-yl)ethan-1-one from reaction mixtures.
The development of optimal synthetic routes to 2-bromo-1-(isoquinolin-1-yl)ethan-1-one continues to be an area of interest for organic chemists working with heterocyclic compounds.
Applications in Research and Development
Role in Organic Synthesis
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one serves as a valuable intermediate in organic synthesis due to its reactive functional groups. The compound can participate in various transformations:
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Nucleophilic substitution reactions: The bromine atom can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
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Carbonyl transformations: The ketone functionality allows for reductions, oxidations, and condensation reactions, expanding the diversity of structures accessible from this building block.
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Heterocycle synthesis: The compound can serve as a precursor for the construction of more complex heterocyclic systems through cyclization reactions involving both the carbonyl group and the bromine-substituted carbon.
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Metal-catalyzed coupling reactions: Under appropriate conditions, the bromine-substituted carbon can participate in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.
These versatile transformation pathways make 2-bromo-1-(isoquinolin-1-yl)ethan-1-one a valuable building block for the synthesis of diverse chemical entities with potential applications in various fields.
Comparison with Related Compounds
Comparison with Position Isomers
2-Bromo-1-(isoquinolin-1-yl)ethan-1-one can be compared with its position isomer, 2-bromo-1-(isoquinolin-3-yl)ethan-1-one, which features the same bromoethanone group but attached at position 3 rather than position 1 of the isoquinoline ring system .
Both compounds share the same molecular formula (C11H8BrNO) but differ in the position of substitution, which significantly affects their chemical and potentially biological properties. The structural differences are reflected in their distinctive SMILES notations and InChIKeys:
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2-Bromo-1-(isoquinolin-1-yl)ethan-1-one:
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2-Bromo-1-(isoquinolin-3-yl)ethan-1-one:
The position of substitution affects the electronic distribution within the molecule, potentially influencing reactivity patterns, especially in reactions involving the isoquinoline nitrogen or neighboring positions. The proximity of the bromoethanone group to the nitrogen atom in the 1-substituted isomer likely results in different steric and electronic effects compared to the 3-substituted isomer.
Comparison with Quinoline Analogues
Another interesting comparison can be made between 2-bromo-1-(isoquinolin-1-yl)ethan-1-one and the structurally related compound 2-bromo-1-(quinolin-6-yl)ethan-1-one . The latter features a quinoline ring system instead of isoquinoline, with the bromoethanone group attached at position 6.
Despite having the same molecular formula (C11H8BrNO), these compounds differ significantly in their structural arrangement:
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2-Bromo-1-(isoquinolin-1-yl)ethan-1-one:
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2-Bromo-1-(quinolin-6-yl)ethan-1-one:
The primary difference lies in the arrangement of the heterocyclic ring system. In isoquinoline, the nitrogen atom is positioned at the bridge between the two rings, while in quinoline, it is located in one of the rings. This variation in nitrogen position significantly affects the electronic properties of the heterocyclic system and consequently the reactivity of the attached bromoethanone group.
Table 2: Comparison of Structural Features Among Related Compounds
Compound | Heterocyclic System | Position of Substitution | InChIKey |
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2-Bromo-1-(isoquinolin-1-yl)ethan-1-one | Isoquinoline | Position 1 | NANYLNYMOOKXSH-UHFFFAOYSA-N |
2-Bromo-1-(isoquinolin-3-yl)ethan-1-one | Isoquinoline | Position 3 | GKBHEUCNUUFVKU-UHFFFAOYSA-N |
2-Bromo-1-(quinolin-6-yl)ethan-1-one | Quinoline | Position 6 | SFKWDUHPTCKUMZ-UHFFFAOYSA-N |
These structural differences likely translate to distinct chemical behavior and potential biological activities, highlighting the importance of molecular architecture in determining compound properties.
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of 2-bromo-1-(isoquinolin-1-yl)ethan-1-one typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the aromatic protons of the isoquinoline ring system, as well as the methylene protons adjacent to the bromine atom.
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13C NMR would reveal the carbonyl carbon signal at approximately 190-200 ppm, the methylene carbon adjacent to bromine at about 30-40 ppm, and various aromatic carbon signals between 120-160 ppm.
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Infrared (IR) Spectroscopy:
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The carbonyl group would show a strong absorption band around 1680-1700 cm-1.
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C-Br stretching vibrations would typically appear in the 500-600 cm-1 region.
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Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm-1 range.
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Mass Spectrometry:
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The molecular ion peak would show a characteristic isotope pattern due to the presence of bromine (approximately equal intensity peaks at M and M+2).
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Fragmentation patterns might include loss of the bromine atom and cleavage of the bond between the carbonyl and the methylene group.
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These spectroscopic techniques, used in combination, provide definitive identification and structural confirmation of 2-bromo-1-(isoquinolin-1-yl)ethan-1-one.
Collision Cross Section Analysis
The predicted collision cross section (CCS) data for 2-bromo-1-(isoquinolin-1-yl)ethan-1-one provides valuable information for its characterization using ion mobility spectrometry (IMS) coupled with mass spectrometry .
The CCS values vary depending on the adduct form, ranging from 142.4 Ų for the molecular ion to 148.0 Ų for the ammonium adduct. This variation reflects differences in the three-dimensional structure and conformation of the various ionic species.
The CCS data can be particularly useful in:
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Distinguishing between isomeric compounds that may have identical or very similar mass spectra
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Confirming compound identity in complex mixtures
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Developing analytical methods for the detection and quantification of 2-bromo-1-(isoquinolin-1-yl)ethan-1-one in various matrices
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Understanding the conformational dynamics of the molecule in different ionization states
By combining CCS measurements with other analytical techniques, researchers can achieve more definitive identification and characterization of 2-bromo-1-(isoquinolin-1-yl)ethan-1-one in research and development contexts.
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